N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide: is a complex organic compound featuring a quinoline moiety linked to a pyrrolidinone ring. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of quinolin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidinone ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of quinoline derivatives is optimized for efficiency and yield. This involves the use of large reactors, continuous flow processes, and advanced purification techniques to obtain the desired compound in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to inhibition of bacterial DNA synthesis and cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share structural similarities and exhibit similar biological activities.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities.
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Properties
IUPAC Name |
N-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(21)18-10-17(22)20-9-8-14(11-20)23-16-7-6-13-4-2-3-5-15(13)19-16/h2-7,14H,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMIMKXJWKQMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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